molecular formula C24H30N6O2 B606569 CDK12-IN-E9 CAS No. 2020052-55-3

CDK12-IN-E9

Cat. No.: B606569
CAS No.: 2020052-55-3
M. Wt: 434.54
InChI Key: CDCHESFKYUNJPV-FQEVSTJZSA-N
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Description

CDK12-IN-E9 is a potent and selective inhibitor of cyclin-dependent kinase 12 (CDK12), which is a member of the cyclin-dependent kinase family. CDK12 plays a crucial role in regulating transcriptional and post-transcriptional processes, including gene transcription, RNA splicing, and DNA damage response. This compound has shown promise in preclinical studies as a potential therapeutic agent for various cancers, particularly those with genomic instability and defects in DNA damage repair .

Scientific Research Applications

CDK12-IN-E9 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a tool compound to study the role of CDK12 in various cellular processes and to develop new inhibitors with improved selectivity and potency. In biology, this compound is used to investigate the molecular mechanisms underlying CDK12-mediated transcriptional regulation and its impact on gene expression and cellular function .

In medicine, this compound has shown promise as a potential therapeutic agent for various cancers, including breast, ovarian, and colorectal cancers. Preclinical studies have demonstrated that this compound can inhibit tumor growth, induce apoptosis, and enhance the sensitivity of cancer cells to DNA-damaging agents. Additionally, this compound has been explored as a potential biomarker for predicting treatment response and as a target for combination therapies .

Mechanism of Action

As a kinase, CDK12 phosphorylates the RAN Pol II of carboxy-terminal domain (CTD) at Ser2 and Ser5 in vitro and phosphorylates at Ser7 preferentially when it is prephosphorylated . CDK12-IN-E9 has weak binding ability to CDK7/CyclinH complex with an IC50> 1 μM .

Safety and Hazards

According to the safety data sheet, it is advised to avoid inhalation, contact with eyes and skin, and dust and aerosol formation. It should be used only in areas with appropriate exhaust ventilation .

Future Directions

Given their biological functions, important roles among various cancers, and the therapeutic effects for cancer cells by targeting CDK12, CDK12 may become a novel potential biomarker and target for human cancer diagnosis and therapy in the future . Future experiments coupling short and CDK12-specific inhibition with mass spectrometric analyses of the CTD phosphorylation will likely provide more definitive answers to the conundrum of which residues and repeats in the CTD are modified by CDK12 in human cells .

Preparation Methods

The synthesis of CDK12-IN-E9 involves several steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a substituted aniline derivative, which is then subjected to various reactions such as acylation, cyclization, and functional group modifications to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve high yields and purity .

Industrial production methods for this compound may involve optimization of the synthetic route to scale up the production while maintaining the quality and consistency of the compound. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

CDK12-IN-E9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while reduction reactions may produce reduced forms with different pharmacokinetic properties .

Comparison with Similar Compounds

CDK12-IN-E9 is unique among CDK12 inhibitors due to its high selectivity and potency. Similar compounds include other CDK12 inhibitors such as THZ531 and E9, which also target the kinase activity of CDK12 but may have different selectivity profiles and pharmacokinetic properties. This compound has shown superior efficacy in preclinical studies compared to these compounds, making it a promising candidate for further development and clinical evaluation .

Properties

CAS No.

2020052-55-3

Molecular Formula

C24H30N6O2

Molecular Weight

434.54

IUPAC Name

(S)-N-(3-((3-Ethyl-5-(2-(2-hydroxyethyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acrylamide

InChI

InChI=1S/C24H30N6O2/c1-3-17-16-25-30-22(26-18-8-7-9-19(14-18)27-23(32)4-2)15-21(28-24(17)30)29-12-6-5-10-20(29)11-13-31/h4,7-9,14-16,20,26,31H,2-3,5-6,10-13H2,1H3,(H,27,32)/t20-/m0/s1

InChI Key

CDCHESFKYUNJPV-FQEVSTJZSA-N

SMILES

C=CC(NC1=CC=CC(NC2=CC(N3[C@H](CCO)CCCC3)=NC4=C(CC)C=NN24)=C1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CDK12-IN-E9;  CDK12INE9;  CDK12 IN E9; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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